Dimethyl 2-(6-chloro-5-(1,3-dioxolan-2-yl)-2-methylpyrimidin-4-yl)malonate
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Overview
Description
Dimethyl 2-(6-chloro-5-(1,3-dioxolan-2-yl)-2-methylpyrimidin-4-yl)malonate is a complex organic compound that features a pyrimidine ring substituted with a chloro group, a dioxolane ring, and a malonate ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Dimethyl 2-(6-chloro-5-(1,3-dioxolan-2-yl)-2-methylpyrimidin-4-yl)malonate typically involves multi-step organic reactions. One common route starts with the preparation of the pyrimidine core, followed by the introduction of the chloro and dioxolane substituents. The final step involves the esterification of the malonate group. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and scalability. The use of automated reactors and real-time monitoring systems ensures consistent quality and minimizes waste.
Chemical Reactions Analysis
Types of Reactions
Dimethyl 2-(6-chloro-5-(1,3-dioxolan-2-yl)-2-methylpyrimidin-4-yl)malonate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or reduce double bonds.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, to create new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophilic substitution reactions often require bases like sodium hydroxide or potassium carbonate.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of functionalized compounds.
Scientific Research Applications
Dimethyl 2-(6-chloro-5-(1,3-dioxolan-2-yl)-2-methylpyrimidin-4-yl)malonate has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.
Industry: It can be used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of Dimethyl 2-(6-chloro-5-(1,3-dioxolan-2-yl)-2-methylpyrimidin-4-yl)malonate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the nature of the target.
Comparison with Similar Compounds
Similar Compounds
Dimethyl 2-(5-chloro-2-methylpyrimidin-4-yl)malonate: Lacks the dioxolane ring, which may affect its reactivity and applications.
Dimethyl 2-(6-chloro-5-(1,3-dioxolan-2-yl)pyrimidin-4-yl)malonate: Similar structure but without the methyl group on the pyrimidine ring.
Uniqueness
Dimethyl 2-(6-chloro-5-(1,3-dioxolan-2-yl)-2-methylpyrimidin-4-yl)malonate is unique due to the presence of both the dioxolane ring and the chloro substituent on the pyrimidine ring
Properties
Molecular Formula |
C13H15ClN2O6 |
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Molecular Weight |
330.72 g/mol |
IUPAC Name |
dimethyl 2-[6-chloro-5-(1,3-dioxolan-2-yl)-2-methylpyrimidin-4-yl]propanedioate |
InChI |
InChI=1S/C13H15ClN2O6/c1-6-15-9(8(11(17)19-2)12(18)20-3)7(10(14)16-6)13-21-4-5-22-13/h8,13H,4-5H2,1-3H3 |
InChI Key |
RXZVDKCJKRCTSK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC(=C(C(=N1)Cl)C2OCCO2)C(C(=O)OC)C(=O)OC |
Origin of Product |
United States |
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